molecular formula C26H39N3O2 B2821232 2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol CAS No. 478018-56-3

2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol

Cat. No. B2821232
CAS RN: 478018-56-3
M. Wt: 425.617
InChI Key: NRTPCGCHVLRMHY-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methylphenol, or BHT, is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .


Synthesis Analysis

BHT is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .


Molecular Structure Analysis

The essential part of the molecule of a similar compound, lies on a mirror plane, which bisects the t-butyl groups .


Physical And Chemical Properties Analysis

BHT is a colorless solid. It’s insoluble in water, but soluble in ethanol, acetone, benzene, soybean oil, and cottonseed oil . It’s stable, but sensitive to light .

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on Schiff and Mannich bases related to the compound reveals insights into the spin interaction within octahedral zinc complexes. These complexes exhibit unique electrochemical and magnetic properties, making them of interest for studies in coordination chemistry and potential applications in materials science. The study by Orio et al. (2010) specifically examines the cyclic voltammetry and magnetic coupling in these complexes, providing a foundation for understanding the electronic and magnetic behavior of zinc-coordinated systems (Orio et al., 2010).

Cu(II)–Phenoxyl Radical Complex Formation

Debnath et al. (2013) discuss the formation of a Cu(II)–phenoxyl radical complex from a Cu(II)–phenolate complex, introducing a model for galactose oxidase. This research highlights the significance of copper complexes in enzymatic oxidation reactions, potentially offering a pathway for developing biomimetic catalysts for industrial applications (Debnath et al., 2013).

Antimalarial Activity of Piperazine Derivatives

The study by Cunico et al. (2009) on piperazine derivatives with potential anti-malarial activity emphasizes the therapeutic applications of compounds containing piperazine structures, similar to the compound . These derivatives exhibit activity against malaria, underscoring the importance of structural modification in drug development for infectious diseases (Cunico et al., 2009).

Polymer Stabilization

Mosnáček et al. (2003) explore the use of phenol and hindered amine stabilizers in polypropylene, demonstrating the utility of related compounds in enhancing polymer stability against photo-oxidation and thermal degradation. This research has implications for the development of more durable polymeric materials (Mosnáček et al., 2003).

Unique Coordination Chemistry of Copper (II)

Majumder et al. (2016) investigate the role of Schiff-base ligands in the coordination chemistry of Cu(II), which could provide insights into the design of metal complexes with specific electronic and structural properties for use in catalysis and materials science (Majumder et al., 2016).

Mechanism of Action

BHT is widely used in polymers and lubricants. They can protect polymers by increasing both their process stability and their long-term stability against oxidative degradation .

Safety and Hazards

BHT is designated by the U.S. Department of Transportation (DOT) as a marine pollutant . The LD50 is 9200 mg/kg, indicating a low toxicity .

Future Directions

BHT’s dominant use is as an antioxidant. It’s a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .

properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTPCGCHVLRMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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